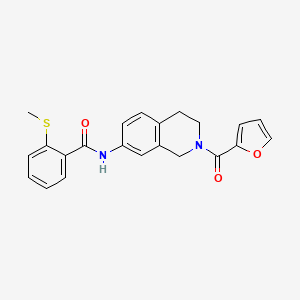

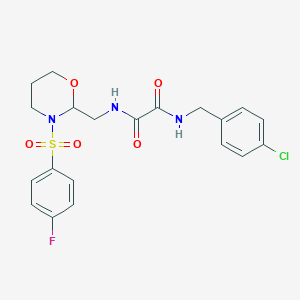

![molecular formula C19H17N3O4 B3007689 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1211675-93-2](/img/structure/B3007689.png)

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several structural components including a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a pyridine ring. These components are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. The presence of multiple aromatic rings could result in π-π stacking interactions. The nitrogen in the isoxazole and pyridine rings might participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the isoxazole ring can participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would likely be influenced by its structural features. For example, the presence of aromatic rings could increase its stability, while the nitrogen atoms might make it a base .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Devices (OLEDs)

The compound has been investigated for its potential use in non-doped blue organic light-emitting devices (OLEDs). Researchers have synthesized derivatives of this compound, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole and 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole . The latter, based on pyrenyl dihydrobenzodioxin phenanthroimidazole, exhibits blue emission (450 nm) with impressive device performance, including a luminance of 53–890 cd/m², power efficiency of 5.86 lm/W, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd/A .

Electrochromic Polymers

The compound’s structural variations have been explored in the context of electrochromic polymers. By altering the position of the 3,4-ethylenedioxythiophene (EDOT) moiety along the polymer backbone, researchers have compared the 2,5- and 3,6-positions on the thieno[3,2-b]thiophene unit. Theoretical calculations indicate that the compound at the 2,5-position (P(2,5-BTE)) possesses a more conjugated structure than the one at the 3,6-position (P(3,6-BTE)) .

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine

Using 2,3-dihydroxybenzoic acid as the starting material, researchers synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride. The synthesis involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, and subsequent hydrolysis and salification. The overall yield was 35%, and the product’s structure was characterized .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c23-19(21-12-14-3-1-2-6-20-14)11-15-10-17(26-22-15)13-4-5-16-18(9-13)25-8-7-24-16/h1-6,9-10H,7-8,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHGEOXALYQIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

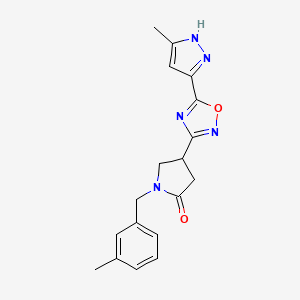

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)

![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)